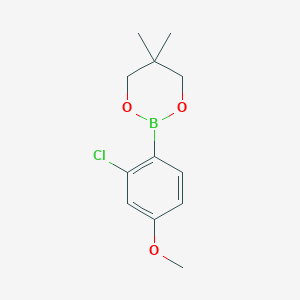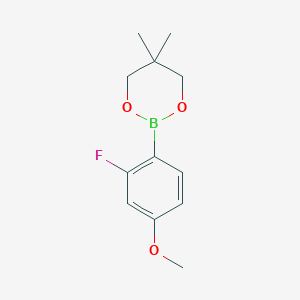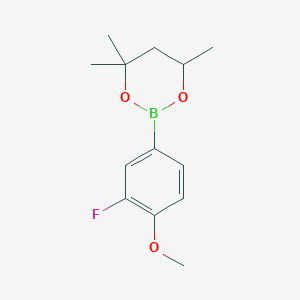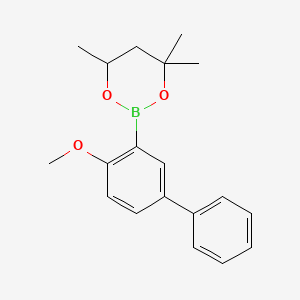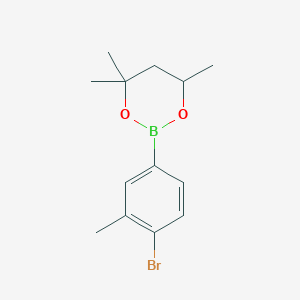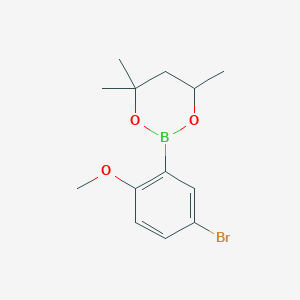
2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane (BDB) is an organoboron compound that has been studied for its potential applications in scientific research. BDB is a heterocyclic compound composed of a boron atom and two oxygen atoms, which are bound to a benzyloxy group, a naphthyl group, and a dimethyl group. BDB has been studied for its ability to form stable complexes with metal ions and its potential use in a variety of biochemical and physiological processes.
科学的研究の応用
2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane has been studied for its potential applications in scientific research. 2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is a chelating agent, meaning it can form stable complexes with metal ions. This property makes it an attractive target for use in biochemistry and physiology, as it can be used to study metal-dependent biological processes. 2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane has also been studied for its potential use in the synthesis of other compounds, as well as its ability to catalyze organic reactions.
作用機序
The mechanism of action of 2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is still being studied and is not yet fully understood. However, it is believed that 2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is able to form stable complexes with metal ions, allowing it to interact with metal-dependent biological processes. 2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is also believed to be able to catalyze organic reactions, which may allow it to be used in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane are still being studied. However, it is believed that 2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane may be able to interact with metal-dependent biological processes, such as those involved in DNA replication, protein folding, and enzyme activity. 2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane may also be able to interact with other molecules, such as proteins and nucleic acids, and may be able to act as an antioxidant.
実験室実験の利点と制限
2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane has several advantages for use in lab experiments. 2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is relatively stable and can be synthesized easily using the Suzuki-Miyaura cross-coupling reaction. 2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is also non-toxic and can be stored at room temperature. However, 2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is relatively expensive and may not be suitable for large-scale experiments.
将来の方向性
The potential applications of 2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane are still being studied, and there are many potential future directions for research. 2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane may be useful for studying metal-dependent biological processes, such as those involved in DNA replication, protein folding, and enzyme activity. 2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane may also be used to synthesize other compounds, or to catalyze organic reactions. Additionally, 2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane may be used to study the effects of metal ions on health, or to develop new drugs or treatments. Finally, 2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane may be used to develop new materials, or to study the properties of existing materials.
合成法
2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane can be synthesized by a method known as the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of two different organoboron compounds, 6-benzyloxy-2-naphthylboronic acid and 5,5-dimethyl-1,3,2-dioxaborinane, with a palladium catalyst. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction is typically carried out at room temperature and can be completed in under two hours.
特性
IUPAC Name |
5,5-dimethyl-2-(6-phenylmethoxynaphthalen-2-yl)-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BO3/c1-22(2)15-25-23(26-16-22)20-10-8-19-13-21(11-9-18(19)12-20)24-14-17-6-4-3-5-7-17/h3-13H,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQQQPABBZYOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





